molecular formula C20H20Cl2N6O3 B1250415 (1S,2R,3S,4R,5S)-4-[2-chloro-6-[(3-chlorophenyl)methylamino]purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide

(1S,2R,3S,4R,5S)-4-[2-chloro-6-[(3-chlorophenyl)methylamino]purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide

Cat. No.: B1250415
M. Wt: 463.3 g/mol
InChI Key: GAYWHRPOIWFKIF-DDDALXFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CF502 is a synthetic compound known for its high affinity and selectivity towards the A3 adenosine receptor. This receptor is over-expressed in inflammatory cells, making CF502 a promising candidate for anti-inflammatory therapies .

Preparation Methods

CF502 is synthesized through a series of chemical reactions that involve the use of specific reagents and conditions. The synthetic route typically includes the following steps:

Industrial production methods for CF502 involve scaling up these synthetic routes while maintaining strict control over reaction conditions to ensure consistency and quality of the final product .

Chemical Reactions Analysis

CF502 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution . The major products formed from these reactions are typically analogs of CF502 with modified chemical properties and biological activities .

Scientific Research Applications

CF502 has a wide range of scientific research applications, including:

Properties

Molecular Formula

C20H20Cl2N6O3

Molecular Weight

463.3 g/mol

IUPAC Name

(1S,2R,3S,4R,5S)-4-[2-chloro-6-[(3-chlorophenyl)methylamino]purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide

InChI

InChI=1S/C20H20Cl2N6O3/c1-23-18(31)20-6-11(20)13(14(29)15(20)30)28-8-25-12-16(26-19(22)27-17(12)28)24-7-9-3-2-4-10(21)5-9/h2-5,8,11,13-15,29-30H,6-7H2,1H3,(H,23,31)(H,24,26,27)/t11-,13-,14+,15+,20+/m1/s1

InChI Key

GAYWHRPOIWFKIF-DDDALXFXSA-N

Isomeric SMILES

CNC(=O)[C@@]12C[C@@H]1[C@H]([C@@H]([C@@H]2O)O)N3C=NC4=C(N=C(N=C43)Cl)NCC5=CC(=CC=C5)Cl

Canonical SMILES

CNC(=O)C12CC1C(C(C2O)O)N3C=NC4=C(N=C(N=C43)Cl)NCC5=CC(=CC=C5)Cl

Synonyms

4-(2-chloro-6-(3-chlorobenzylamino)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo(3.1.0)hexane-1-carboxamide
MRS 3558
MRS-3558
MRS3558

Origin of Product

United States

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